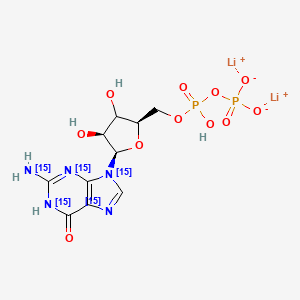
Guanosine 5'-diphosphate-15N5 (dilithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine 5’-diphosphate-15N5 (dilithium) is a nucleoside diphosphate that has been labeled with nitrogen-15 isotopes. This compound is a derivative of guanosine 5’-diphosphate, which plays a crucial role in various biological processes, including the activation of adenosine 5’-triphosphate-sensitive potassium channels and the modulation of the interleukin-6/stat-3 pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanosine 5’-diphosphate-15N5 (dilithium) involves the incorporation of nitrogen-15 isotopes into the guanosine 5’-diphosphate molecule. This process typically requires the use of labeled nitrogen sources and specific reaction conditions to ensure the successful incorporation of the isotopes .
Industrial Production Methods
Industrial production of guanosine 5’-diphosphate-15N5 (dilithium) involves large-scale synthesis techniques that ensure high purity and yield. The production process includes the use of advanced purification methods to isolate the desired compound from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
Guanosine 5’-diphosphate-15N5 (dilithium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce guanosine 5’-diphosphate derivatives with additional oxygen atoms, while reduction reactions may yield hydrogenated derivatives .
Wissenschaftliche Forschungsanwendungen
Guanosine 5’-diphosphate-15N5 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in quantitative studies due to its stable isotope labeling.
Biology: Investigated for its role in activating potassium channels and modulating inflammatory pathways.
Medicine: Explored for its potential as an iron mobilizer and its effects on anemia of inflammation.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Wirkmechanismus
The mechanism of action of guanosine 5’-diphosphate-15N5 (dilithium) involves its interaction with specific molecular targets and pathways. It activates adenosine 5’-triphosphate-sensitive potassium channels, which play a role in cellular signaling and ion transport. Additionally, it modulates the interleukin-6/stat-3 pathway, which is involved in inflammatory responses and iron metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanosine 5’-diphosphate: The unlabeled version of the compound, which shares similar biological activities but lacks the nitrogen-15 isotopic labeling.
Guanosine 5’-triphosphate: Another nucleoside diphosphate involved in cellular signaling and energy transfer.
Adenosine 5’-diphosphate: A related compound that also plays a role in cellular energy metabolism
Uniqueness
Guanosine 5’-diphosphate-15N5 (dilithium) is unique due to its nitrogen-15 isotopic labeling, which makes it a valuable tool for tracing and quantifying biological processes. This labeling provides enhanced sensitivity and specificity in various analytical techniques, making it a preferred choice for research applications .
Eigenschaften
Molekularformel |
C10H13Li2N5O11P2 |
|---|---|
Molekulargewicht |
460.1 g/mol |
IUPAC-Name |
dilithium;[[(2R,4S,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C10H15N5O11P2.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5?,6+,9-;;/m1../s1/i11+1,12+1,13+1,14+1,15+1;; |
InChI-Schlüssel |
AYHHBIHQJFJWSB-HFJMTBGCSA-L |
Isomerische SMILES |
[Li+].[Li+].C1=[15N]C2=C([15N]1[C@H]3[C@H](C([C@H](O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)[15N]=C([15NH]C2=O)[15NH2] |
Kanonische SMILES |
[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















